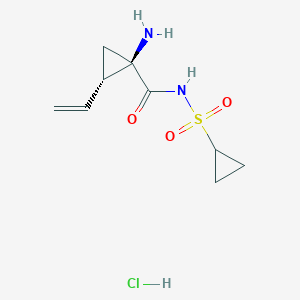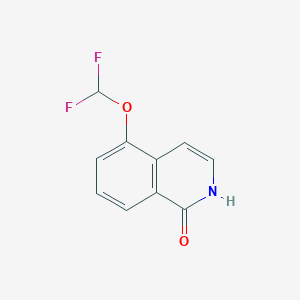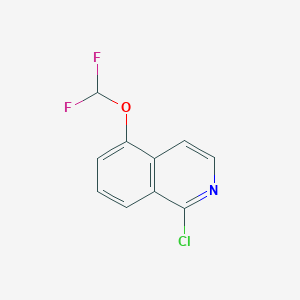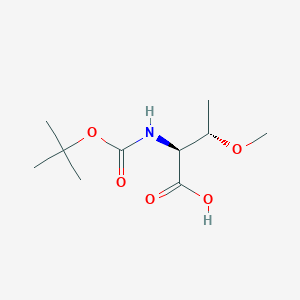
Boc-beta-methyl-DL-phenylalanine
Vue d'ensemble
Description
Boc-beta-methyl-DL-phenylalanine is a biochemical compound used for proteomics research . It has a molecular formula of C15H21NO4 and a molecular weight of 279.33 .
Synthesis Analysis
The synthesis of L-phenylalanine, which is similar to Boc-beta-methyl-DL-phenylalanine, has been achieved through a bioconversion process using inexpensive aromatic precursors like benzaldehyde or benzyl alcohol . This process involves two modules: the first converts aromatic precursors and glycine into phenylpyruvate, and the second catalyzes phenylpyruvate to L-phenylalanine .Molecular Structure Analysis
The molecular structure of Boc-beta-methyl-DL-phenylalanine consists of a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .Applications De Recherche Scientifique
Polymer Synthesis and pH-Responsive Materials The chemical compound Boc-beta-methyl-DL-phenylalanine finds application in the field of polymer chemistry, particularly in synthesizing cationic methacrylate polymers that contain chiral amino acid moieties. Research has demonstrated that polymers derived from methacrylate containing Boc-L-phenylalanine can be controlled via RAFT polymerization, leading to well-defined polymers with controlled molecular weight and narrow distribution. These polymers exhibit pH responsiveness due to the presence of primary amine moieties on the side chain, which is achieved through the deprotection of the Boc group. This feature makes them potential candidates for the delivery of small interfering RNA, highlighting their significance in biomedical applications (Kumar, Roy, & De, 2012).
Peptide Synthesis and Bioconjugation Boc-beta-methyl-DL-phenylalanine is also pivotal in peptide synthesis, offering a method for native chemical ligation at phenylalanine. This application is crucial for synthesizing peptides with precise structural modifications, as seen in the production of erythro-N-Boc-β-mercapto-l-phenylalanine. This method enables the synthesis and further ligation of peptides with C-terminal thioesters, followed by selective desulfurization, thus facilitating the creation of complex peptides for research and therapeutic purposes (Crich & Banerjee, 2007).
Radiolabeling for Peptide Synthesis In the context of diagnostic and therapeutic research, Boc-beta-methyl-DL-phenylalanine serves as a precursor for radiolabeling. For instance, the synthesis of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester represents a step towards preparing radiolabeled phenylalanine derivatives. Such derivatives are essential for peptide synthesis, where they can be used to track and study the distribution of peptides in biological systems, thus contributing to the development of novel imaging and therapeutic agents (Wilbur, Hamlin, Srivastava, & Burns, 1993).
Biosynthesis and Metabolic Studies Furthermore, Boc-beta-methyl-DL-phenylalanine is involved in biosynthesis and metabolic studies, where its derivatives are used to understand the biosynthetic pathways of various biomolecules. Research in this area elucidates the role of phenylalanine and its derivatives in the biosynthesis of phytoquinones, tocopherols, and other essential compounds in plants. This knowledge contributes to our understanding of plant metabolism and the potential for bioengineering enhanced nutritional qualities in crops (Whistance & Threlfall, 1968).
Conformational Studies of Peptides Studies on the conformations of phenylalanine oligopeptides, specifically those containing BOC-(Phe)n-OMe, shed light on the structural characteristics of peptides in different solvents. These insights are critical for designing peptides with desired biological activities and stability, furthering our understanding of peptide structure-function relationships (Peggion, Palumbo, Bonora, & Toniolo, 1974).
Safety and Hazards
Mécanisme D'action
Target of Action
Boc-beta-methyl-DL-phenylalanine is a synthetic compound that is used in proteomics research It’s known that phenylalanine, a related compound, plays a crucial role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .
Mode of Action
Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
It’s known that phenylalanine is involved in several biochemical pathways, including the synthesis of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .
Result of Action
In addition, phenylalanine is widely used in the synthesis of pharmaceutically active compounds .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10(11-8-6-5-7-9-11)12(13(17)18)16-14(19)20-15(2,3)4/h5-10,12H,1-4H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSLNPBJZAPTMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-beta-methyl-DL-phenylalanine | |
CAS RN |
630424-76-9 | |
| Record name | 2-[(tert-butoxycarbonyl)amino]-3-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



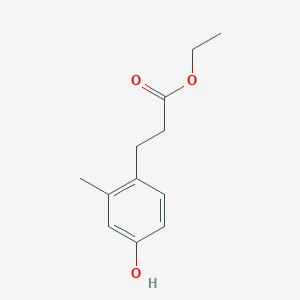
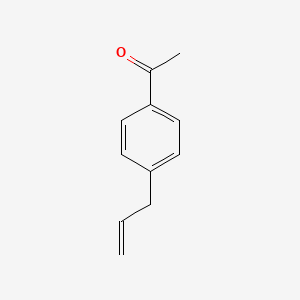


![7-methoxy-2H-triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B3147708.png)

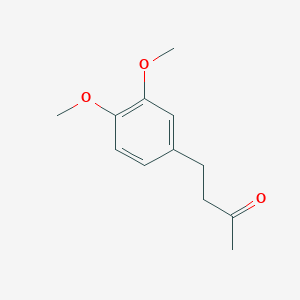
![2-Acetamido-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B3147736.png)
